molecular formula C10H10BrN3O B8443664 1-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine

1-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine

Cat. No.: B8443664
M. Wt: 268.11 g/mol
InChI Key: JTXRERWJFTZFSO-UHFFFAOYSA-N
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Description

1-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C10H10BrN3O and its molecular weight is 268.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

1-(4-bromo-3-methoxyphenyl)pyrazol-3-amine

InChI

InChI=1S/C10H10BrN3O/c1-15-9-6-7(2-3-8(9)11)14-5-4-10(12)13-14/h2-6H,1H3,(H2,12,13)

InChI Key

JTXRERWJFTZFSO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2C=CC(=N2)N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-bromo-4-iodo-2-methoxybenzene (2.5 g, 7.99 mmol), 3-aminopyrazole (0.797 g, 9.59 mmol), salicylaldoxime (0.219 g, 1.598 mmol), Cu2O (91 mg, 0.479 mmol), and Cs2CO3 (3.9 g, 11.98 mmol) in DMF (8 mL) was degassed with N2 and heated at 95° C. overnight. After cooling to RT, the mixture was filtered through celite and rinsed with EtOAc. The filtrate was washed with water and brine. The organic solution was dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by silica gel chromatography (10%-60% EtOAc in Heptane) to give 1-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine (800 mg, MS: 270.3 [M+H+]).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.797 g
Type
reactant
Reaction Step One
Name
salicylaldoxime
Quantity
0.219 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu2O
Quantity
91 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 1-(4-bromo-3-methoxyphenyl)-3-nitro-1H-pyrazole (2.3 g, 7.72 mmol) in DCM (24 mL) and acetic acid (6.18 mL, 108 mmol) was added zinc dust (2.52 g, 38.6 mmol) at 0° C. The reaction mixture was stirred at 0° C. to RT overnight. The reaction mixture was filtered through celite, rinsed with EtOAc and concentrated in vacuo. The residue was purified by silica chromatography (EtOAc/heptane=10:90 to 50:50) to give a white foam which was dissolved in 6 mL of toluene, concentrated and dried to give 1.9 g of 1-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine as a white powder.
Name
1-(4-bromo-3-methoxyphenyl)-3-nitro-1H-pyrazole
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
6.18 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.52 g
Type
catalyst
Reaction Step Three

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